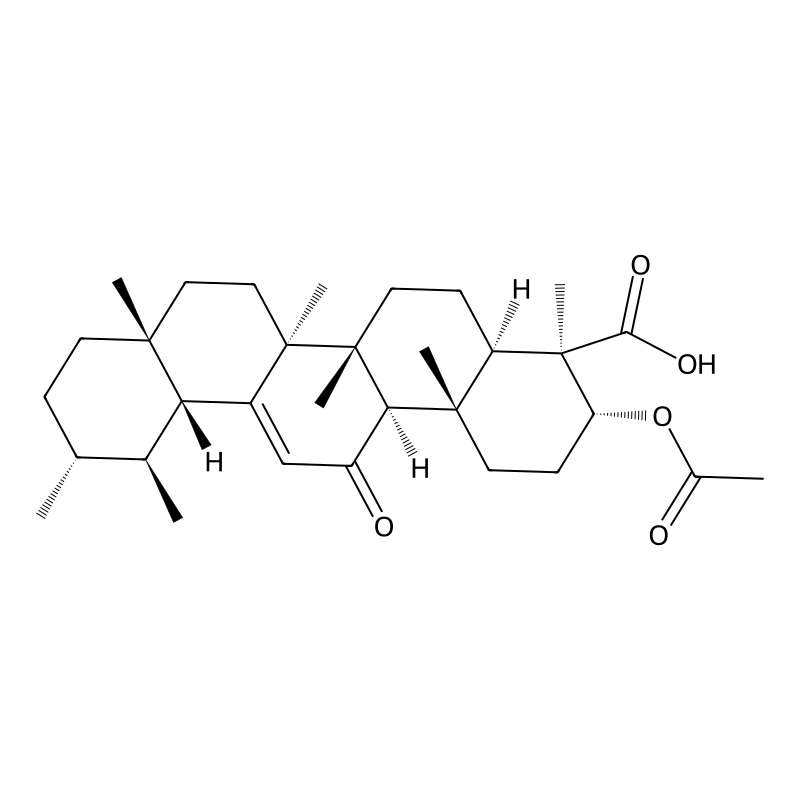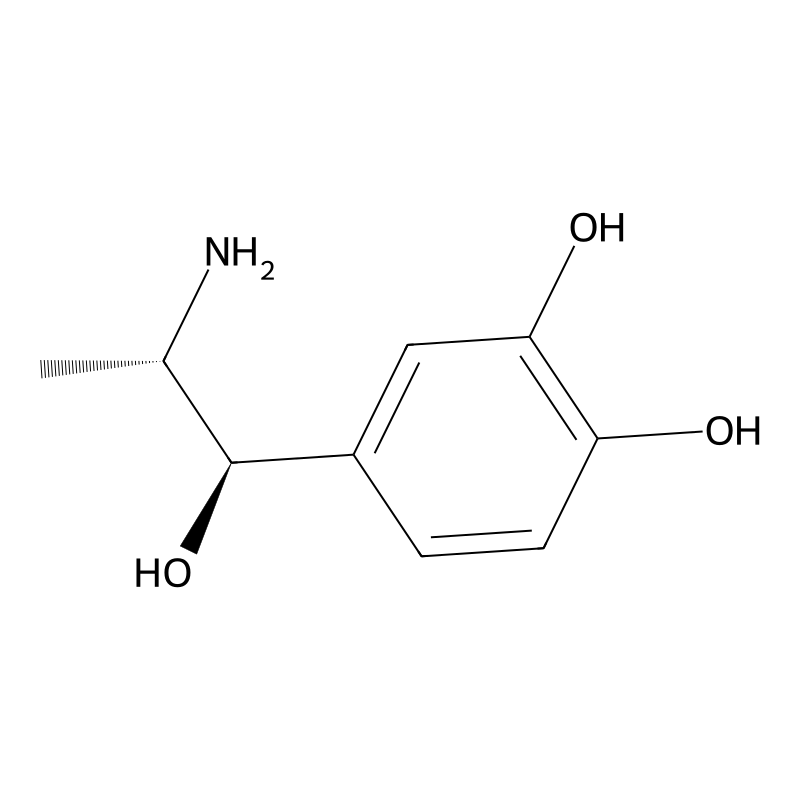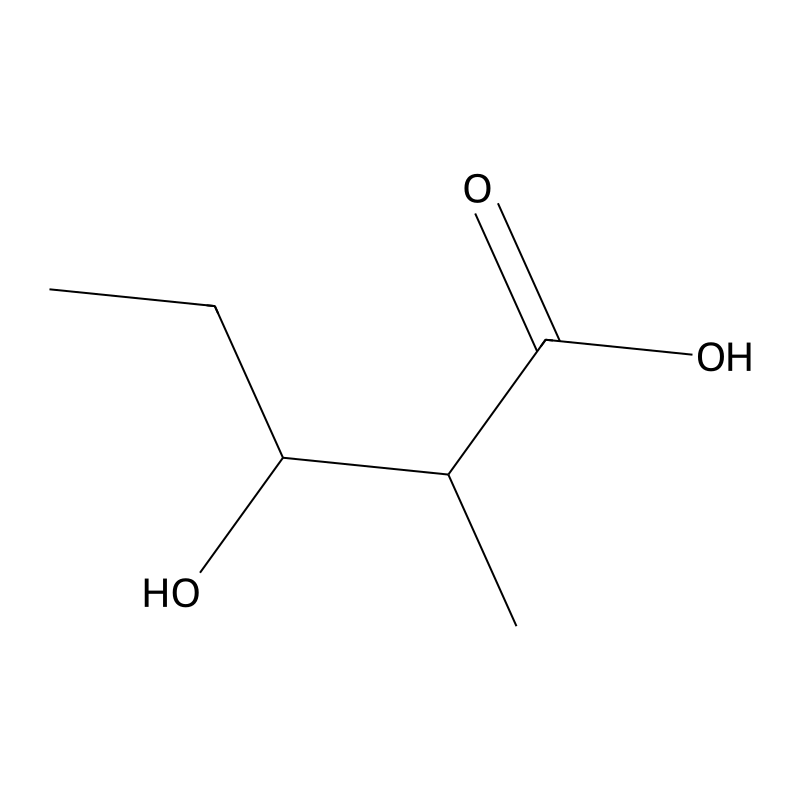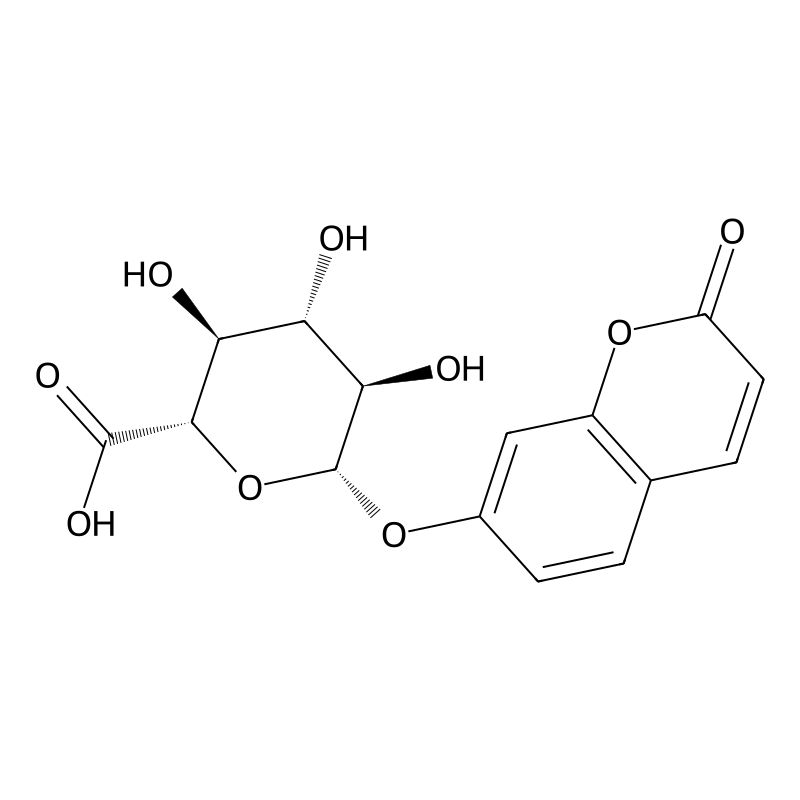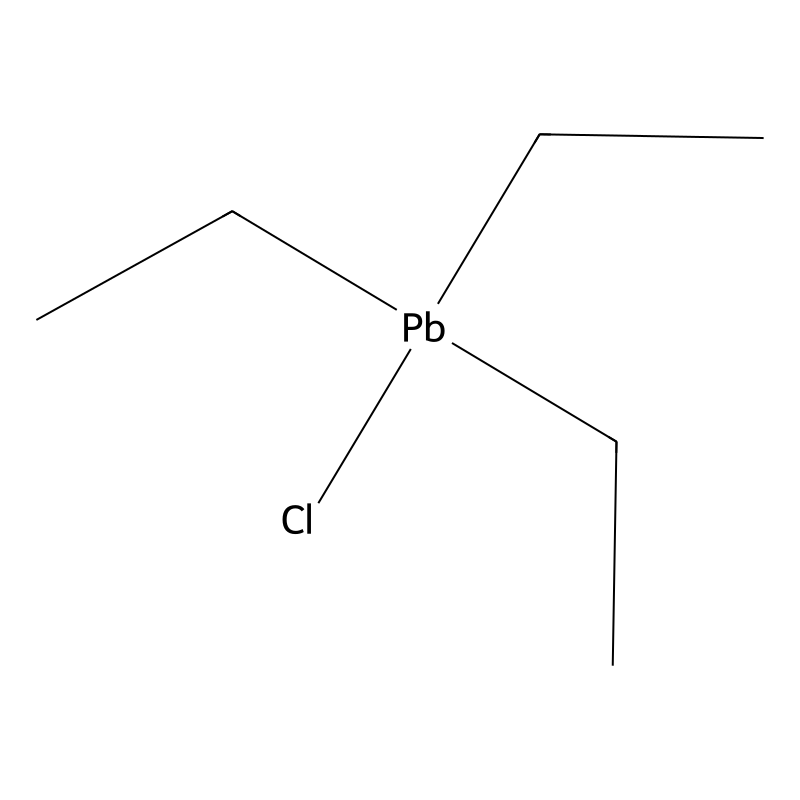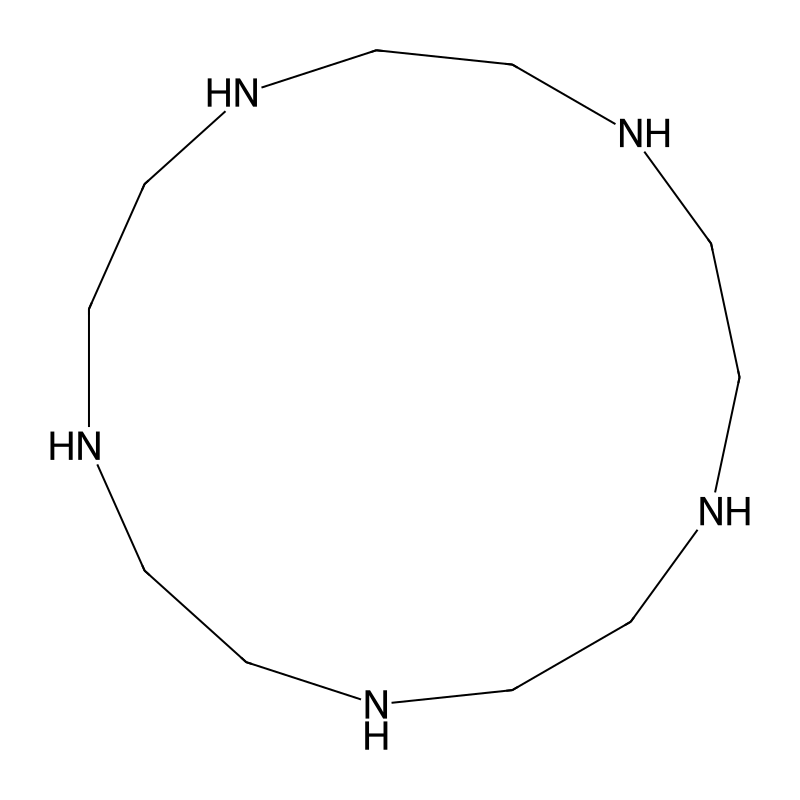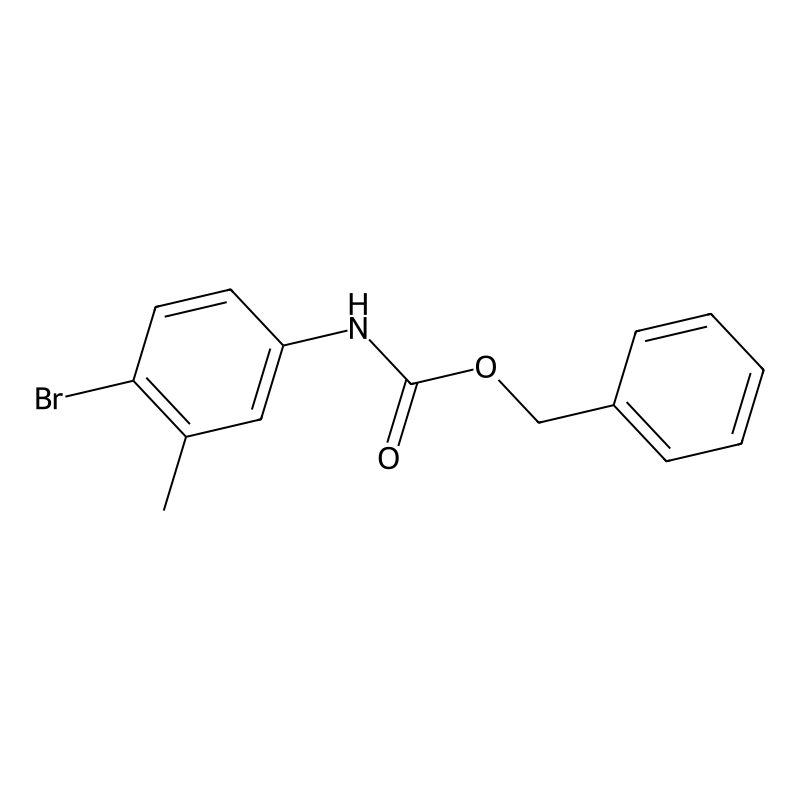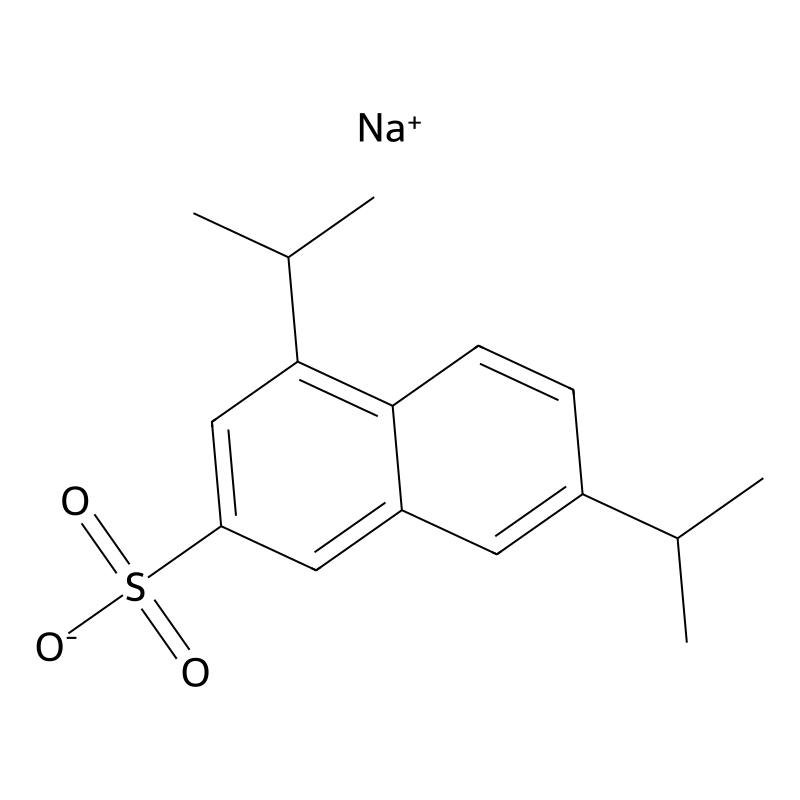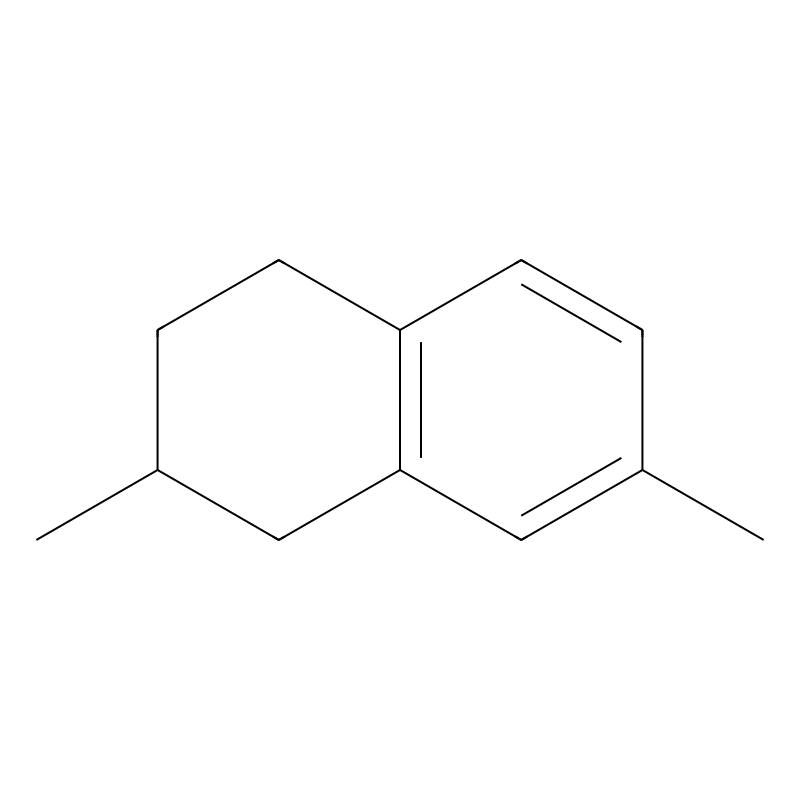Methyl 1-mercaptocyclohexanecarboxylate
Catalog No.
S816231
CAS No.
1378832-19-9
M.F
C8H14O2S
M. Wt
174.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
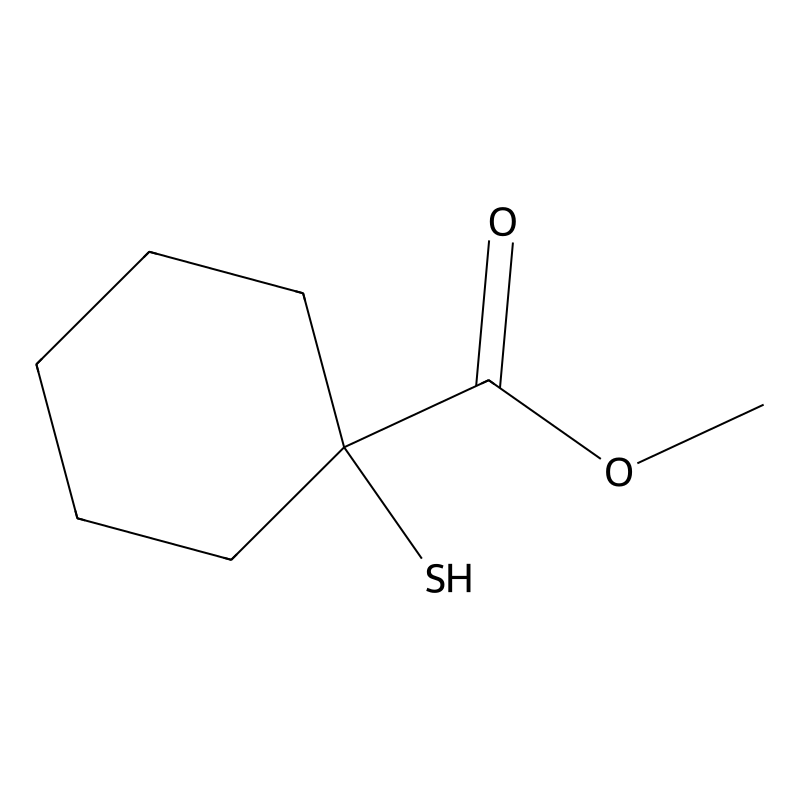
Content Navigation
CAS Number
1378832-19-9
Product Name
Methyl 1-mercaptocyclohexanecarboxylate
IUPAC Name
methyl 1-sulfanylcyclohexane-1-carboxylate
Molecular Formula
C8H14O2S
Molecular Weight
174.26 g/mol
InChI
InChI=1S/C8H14O2S/c1-10-7(9)8(11)5-3-2-4-6-8/h11H,2-6H2,1H3
InChI Key
JUHKRUSQIBZJHF-UHFFFAOYSA-N
SMILES
COC(=O)C1(CCCCC1)S
Canonical SMILES
COC(=O)C1(CCCCC1)S
Methyl 1-mercaptocyclohexanecarboxylate is an organic compound with the chemical formula C8H14O2S. It has a cyclic structure with a carboxylic acid and sulfide functional group, and is commonly used as a flavor and fragrance ingredient. This paper aims to provide a comprehensive overview of this compound, including its definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
Methyl 1-mercaptocyclohexanecarboxylate is a terpene-based compound that is commonly found in natural products such as lavender oil and turpentine oil. It is also used as a flavor and fragrance ingredient in the food and cosmetic industries. Its pleasant scent has made it popular in perfumery and aromatherapy.
Methyl 1-mercaptocyclohexanecarboxylate has a melting point of 44-46 °C and a boiling point of 220-221°C. It is a colorless to yellowish liquid with a fruity, herbaceous odor. It is soluble in ethanol, ether, and chloroform, and slightly soluble in water.
Methyl 1-mercaptocyclohexanecarboxylate can be synthesized through various methods, including the reaction of cyclohexene with thiourea, and the reaction of 3,4-dimethylcyclohexanone with sodium hydrosulfide. Its structure can be characterized by infrared spectroscopy, nuclear magnetic resonance spectroscopy, and gas chromatography-mass spectrometry.
Methyl 1-mercaptocyclohexanecarboxylate can be analyzed using various analytical methods, including gas chromatography, liquid chromatography, and spectrophotometry. These methods can be used to quantify the compound in various matrices such as food and cosmetic products.
Methyl 1-mercaptocyclohexanecarboxylate has been shown to have antibacterial, antifungal, and antioxidant properties. It has also been found to have an inhibitory effect on the growth of cancer cells.
Methyl 1-mercaptocyclohexanecarboxylate has a low acute toxicity and is generally considered safe for use in food and cosmetic products. However, long-term exposure to high doses may cause respiratory irritation and skin sensitization.
Methyl 1-mercaptocyclohexanecarboxylate has several applications in scientific experiments, including its use as a flavor and fragrance ingredient in sensory analysis studies, and as a standard compound in analytical chemistry.
Research on methyl 1-mercaptocyclohexanecarboxylate is ongoing, with studies focusing on its biological properties, synthesis, and applications in various fields.
Methyl 1-mercaptocyclohexanecarboxylate has potential implications in various fields of research and industry, including its use as an antibacterial agent in the food industry, and as a potential drug candidate for the treatment of cancer.
One limitation of research on methyl 1-mercaptocyclohexanecarboxylate is the lack of studies on its environmental impact. Future research could focus on the compound's potential as a biopesticide, and its impact on ecosystems. Another future direction could be the development of green synthesis methods for the compound, using renewable resources and environmentally friendly processes.
Methyl 1-mercaptocyclohexanecarboxylate is a versatile compound with a wide range of applications in science and industry. Its unique properties make it a valuable ingredient in various products, and ongoing research promises to uncover new potential applications for this compound. However, it is important to consider the compound's safety and environmental impact in future studies.
XLogP3
2
Dates
Modify: 2023-08-16
Explore Compound Types
Get ideal chemicals from 750K+ compounds
